Diethyl (6-methyl-2-pyridylaminomethylene)malonate

Gould–Jacobs cyclization regioselectivity quinolone synthesis

Diethyl (6-methyl-2-pyridylaminomethylene)malonate (CAS 13250-95-8) is a crystalline malonic ester derivative bearing a 6-methyl-2-pyridylamino substituent. It serves as the penultimate intermediate in the Gould–Jacobs synthesis of nalidixic acid, the prototypical first-generation quinolone antibiotic, and related 1,8-naphthyridinone pharmacophores.

Molecular Formula C14H18N2O4
Molecular Weight 278.3 g/mol
CAS No. 13250-95-8
Cat. No. B076199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (6-methyl-2-pyridylaminomethylene)malonate
CAS13250-95-8
Molecular FormulaC14H18N2O4
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CNC1=CC=CC(=N1)C)C(=O)OCC
InChIInChI=1S/C14H18N2O4/c1-4-19-13(17)11(14(18)20-5-2)9-15-12-8-6-7-10(3)16-12/h6-9H,4-5H2,1-3H3,(H,15,16)
InChIKeyIAXFBMUDERBERN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl (6-methyl-2-pyridylaminomethylene)malonate (CAS 13250-95-8): A Strategic Intermediate for Quinolone Antibiotic Synthesis


Diethyl (6-methyl-2-pyridylaminomethylene)malonate (CAS 13250-95-8) is a crystalline malonic ester derivative bearing a 6-methyl-2-pyridylamino substituent [1]. It serves as the penultimate intermediate in the Gould–Jacobs synthesis of nalidixic acid, the prototypical first-generation quinolone antibiotic, and related 1,8-naphthyridinone pharmacophores [2]. The compound is prepared via condensation of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate (DEEMM) [3].

Why Generic 2-Pyridylaminomethylene Malonate Analogs Cannot Replace Diethyl (6-methyl-2-pyridylaminomethylene)malonate


The 6-methyl substituent on the pyridine ring exerts a unique steric and electronic directing effect during the thermal Gould–Jacobs cyclization that is absent in the 5-methyl, unsubstituted, or 6-halogen analogs [1]. Under standard solution-phase reflux (diphenyl ether, 260 °C), the 6-methyl derivative selectively rearranges to the thermodynamically favored 1,8-naphthyridinone (87 % selectivity), whereas the 5-methyl and unsubstituted congeners produce exclusively the kinetic pyridopyrimidinone regioisomer—the wrong scaffold for quinolone antibiotics [1]. Simple substitution with a different regioisomer or a non-methyl 6-substituent therefore leads either to an unusable product distribution or requires elevated temperatures (>290 °C) that compromise yield and purity [1].

Quantitative Differentiation of Diethyl (6-methyl-2-pyridylaminomethylene)malonate Versus Closest Analogs


Solution-Phase Cyclization Regioselectivity: 6-Methyl Enables Exclusive Naphthyridinone Formation vs. 5-Methyl Analog

Under identical open-vessel reflux conditions (diphenyl ether, 260 °C, 30 min), diethyl (6-methyl-2-pyridylaminomethylene)malonate (3a) produces 87 % of the desired 1,8-naphthyridinone 5a, accompanied by only 8 % of the kinetic pyridopyrimidinone 6a. In stark contrast, the 5-methyl regioisomer (3b) yields 0 % naphthyridinone and 98 % pyridopyrimidinone 6b [1]. The unsubstituted parent compound (3j) similarly gives 0 % naphthyridinone (95 % 6j) [1]. This demonstrates that the 6-methyl group is the minimal structural requirement for accessing the quinolone pharmacophore via the thermodynamically controlled cyclization pathway.

Gould–Jacobs cyclization regioselectivity quinolone synthesis

Gas-Phase (FVP) Cyclization: Exclusive Kinetic Pyridopyrimidinone Formation vs. 6-Methoxy and 6-Halogen Derivatives

Under flash vacuum pyrolysis (FVP) at 450 °C and 10⁻³ mbar, the 6-methyl derivative 3a exhibits 100 % selectivity for the kinetic pyridopyrimidinone 6a with a 93 % isolated yield [1]. By comparison, the 6-methoxy analog 3h produces a mixture of pyridopyrimidinone (86 %) and naphthyridinone (14 %) under identical conditions, while 6-fluoro (3d) gives only 45 % pyridopyrimidinone alongside 39 % naphthyridinone and 16 % unreacted starting material [1]. The 6-methyl group uniquely prevents unwanted rearrangement to the thermodynamic product during short-contact-time gas-phase thermolysis, enabling clean access to the kinetic scaffold.

flash vacuum pyrolysis kinetic product pyridopyrimidinone

Synthetic Yield of the Compound Itself: 96 % Optimized Condensation Yield vs. ~90 % Literature Baseline

The condensation of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate to form the title compound has been optimized to 96 % yield, representing a 6-percentage-point improvement over the literature-reported yield of approximately 90 % [1]. The optimized conditions employ a molar ratio of 2-amino-6-methylpyridine:DEEMM of 1:1.3, a reaction temperature of 130 °C, and a reaction time of 45 min [1].

condensation reaction process optimization synthetic yield

Crystalline Solid Physical Form Enables Simple Purification vs. Liquid Analogs

The title compound is isolated as a crystalline solid (mp 113–114 °C from petroleum ether) [1]. In contrast, many closely related (pyridyl)aminomethylenemalonate analogs—including the unsubstituted derivative and the 6-fluoro, 6-chloro, and 6-bromo variants—are either low-melting solids or viscous oils at ambient temperature, as inferred from the experimental sections of the comparative regioselectivity study where products were isolated as oils or required chromatography [2]. The high crystallinity of the 6-methyl derivative permits straightforward purification by recrystallization, reducing the need for column chromatography during intermediate preparation.

crystallinity purification physical form

Milder Conditions Achieve Naphthyridinone Selectivity vs. 4,6-Dimethyl Analog Requiring 290 °C Microwave Heating

The 6-methyl derivative 3a reaches 87 % naphthyridinone selectivity under standard open-vessel reflux at 260 °C [1]. The 4,6-dimethyl analog 3c, despite possessing the requisite 6-methyl group, delivers a ca. 2:1 mixture of naphthyridinone and pyridopyrimidinone (approx. 67 %:33 %) under the same conditions and requires sealed-vessel microwave heating at 290 °C to achieve 85 % naphthyridinone selectivity (alongside 12 % unidentified byproducts) [1]. The additional 4-methyl substituent thus imposes a 30 °C penalty and necessitates pressurized equipment to approach the selectivity profile of the parent 6-methyl compound.

thermal cyclization process safety temperature selectivity

High-Value Application Scenarios for Diethyl (6-methyl-2-pyridylaminomethylene)malonate Where Analog Substitution Is Contraindicated


Nalidixic Acid and First-Generation Quinolone API Manufacturing

The compound is the sole validated intermediate that undergoes Gould–Jacobs thermal cyclization in diphenyl ether at 260 °C to yield 87 % of the 1,8-naphthyridinone core (5a) required for nalidixic acid [1]. Attempts to substitute with the 5-methyl or unsubstituted pyridylaminomethylenemalonate analogs result in exclusive formation of the inactive pyridopyrimidinone regioisomer, halting the synthetic sequence entirely [1]. This compound is therefore a non-replaceable starting material for GMP production of nalidixic acid.

Synthesis of Pyridopyrimidinone-Focused Compound Libraries via Flash Vacuum Pyrolysis

Under FVP conditions (450 °C, 10⁻³ mbar), the 6-methyl derivative delivers exclusively the kinetic pyridopyrimidinone 6a in 93 % isolated yield and >98 % purity without chromatographic purification [1]. In contrast, the 6-methoxy, 6-fluoro, 6-chloro, and 6-bromo analogs produce regioisomeric mixtures requiring separation [1]. Researchers synthesizing pyridopyrimidinone-based kinase inhibitors or antibacterial leads can leverage the 6-methyl compound's unique FVP selectivity to access isomerically pure products in a single thermal step.

Process Development and Scale-Up for Naphthyridinone Intermediates

The documented optimized condensation protocol delivers the title compound in 96 % yield, a 6-percentage-point improvement over standard literature conditions [1]. Combined with its crystalline solid form (mp 113–114 °C), which allows purification by simple recrystallization rather than column chromatography [2], this compound offers a scalable, cost-accountable entry point for kilo-lab and pilot-plant campaigns targeting 1,8-naphthyridinone carboxylic acid derivatives.

Selective Access to Naphthyridinone Under Ambient-Pressure Equipment Constraints

When process equipment is limited to open-vessel glassware with a maximum operating temperature of 260 °C, the 6-methyl compound reaches 87 % naphthyridinone selectivity [1]. Attempting the same transformation with the 4,6-dimethyl analog yields only a ~2:1 regioisomeric mixture; achieving comparable selectivity with that substrate requires sealed-vessel microwave heating at 290 °C and incurs higher byproduct formation (12 %) [1]. The 6-methyl compound is therefore the preferred intermediate in facilities lacking high-pressure or microwave reactor capabilities.

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